molecular formula C17H19N3OS B12536914 1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- CAS No. 677343-44-1

1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-

Cat. No.: B12536914
CAS No.: 677343-44-1
M. Wt: 313.4 g/mol
InChI Key: QAHSEJULLHLLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique structure with an ethoxyphenylthio group attached to the phenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated or acylated imidazole derivatives.

Scientific Research Applications

1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro- is unique due to the presence of the ethoxyphenylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives, potentially enhancing its efficacy in specific applications such as drug development and material science.

Properties

CAS No.

677343-44-1

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-[4-(4-ethoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C17H19N3OS/c1-2-21-14-5-9-16(10-6-14)22-15-7-3-13(4-8-15)20-17-18-11-12-19-17/h3-10H,2,11-12H2,1H3,(H2,18,19,20)

InChI Key

QAHSEJULLHLLNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)SC2=CC=C(C=C2)NC3=NCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.